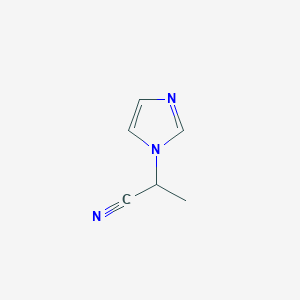![molecular formula C23H23NO4 B13557525 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their sp3-rich frameworks, which are valuable in the development of bioactive molecules. The bicyclo[2.1.1]hexane moiety is particularly interesting due to its strained ring system, which can impart unique chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for various derivatizations, making it a versatile approach for synthesizing different derivatives of the compound .
Industrial production methods for this compound are still under development, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis. The use of mercury lamps in the cycloaddition process has been noted, although this requires specialized equipment and glassware .
Analyse Chemischer Reaktionen
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the bicyclic structure can be modified to introduce different functional groups .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity and stability .
In biology and medicine, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is explored for its potential as a bioisostere, which can mimic the biological activity of other molecules while offering improved properties such as increased stability or reduced toxicity . Its applications in drug development are particularly promising, as it can be used to design new therapeutic agents with enhanced efficacy and safety profiles .
Wirkmechanismus
The mechanism of action of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid stands out due to its unique bicyclic structure and the versatility of its synthetic routes. Similar compounds include other bicyclo[2.1.1]hexane derivatives, which share the same core structure but differ in their functional groups and substituents .
These similar compounds also exhibit interesting chemical and biological properties, but the specific arrangement of atoms in 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid provides unique opportunities for further research and development .
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-(1-bicyclo[2.1.1]hexanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(23-10-9-14(11-23)12-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
CFULBLFXWMJSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)

![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)




